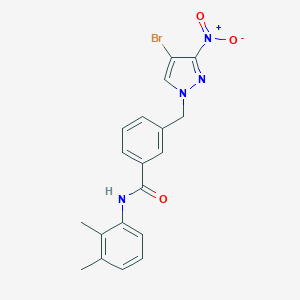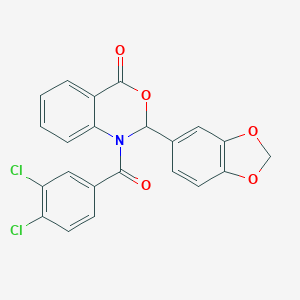![molecular formula C20H21BrN4O B269750 N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine](/img/structure/B269750.png)
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine, also known as BBIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BBIM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine is not yet fully understood. However, studies have suggested that N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine may exert its therapeutic effects by binding to specific molecular targets within cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and physiological effects:
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, antibacterial, and antifungal activity. N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has also been found to modulate cellular signaling pathways and gene expression, leading to changes in cellular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation of using N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine. One potential area of study is the development of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine derivatives with improved solubility and bioavailability. Another potential area of study is the identification of specific molecular targets within cells that are responsible for N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine's therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine in human clinical trials.
Synthesis Methods
The synthesis of N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine involves the reaction between 4-bromobenzaldehyde and 1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction yields N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine as a yellow solid with a high degree of purity.
Scientific Research Applications
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine has been found to exhibit antibacterial and antifungal activity.
properties
Product Name |
N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine |
|---|---|
Molecular Formula |
C20H21BrN4O |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]methanimine |
InChI |
InChI=1S/C20H21BrN4O/c21-17-7-5-16(6-8-17)15-22-20-23-18-3-1-2-4-19(18)25(20)10-9-24-11-13-26-14-12-24/h1-8,15H,9-14H2/b22-15+ |
InChI Key |
COUYIZUHPKEISL-PXLXIMEGSA-N |
Isomeric SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)Br |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)


![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)